molecular formula C14H13ClN2O4S B14604212 N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide CAS No. 60498-65-9

N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14604212
CAS No.: 60498-65-9
M. Wt: 340.8 g/mol
InChI Key: JYUUPCNDNIWBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and nitro groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-5-nitroaniline with 4-dimethylaminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to various substituted derivatives.

Scientific Research Applications

N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The chloro and nitro groups may also contribute to the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-5-nitrophenyl)methanesulfonamide
  • N-[(3-chloro-5-nitrophenyl)methyl]propan-1-amine
  • (3-Chloro-5-nitrophenyl)methanol

Uniqueness

N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with the sulfonamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60498-65-9

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chloro-5-nitrophenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-10-3-5-14(6-4-10)22(20,21)16(2)12-7-11(15)8-13(9-12)17(18)19/h3-9H,1-2H3

InChI Key

JYUUPCNDNIWBLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.